• Docetaxel
    • Cat. No.:
    • B1167392
    • CAS No.:
    • 114915-20-7
    • Molecular Formula:
    • C10H12N2
    • Molecular Weight:
    • 0
    Description
    Docetaxel anhydrous is a tetracyclic diterpenoid that is paclitaxel with the N-benzyloxycarbonyl group replaced by N-tert-butoxycarbonyl, and the acetoxy group at position 10 replaced by a hydroxy group. It has ...
  • Bilastine
    • Cat. No.:
    • B1667067
    • CAS No.:
    • 202189-78-4
    • Molecular Formula:
    • C28H37N3O3
    • Molecular Weight:
    • 463.6 g/mol
    Description
    Bilastine is a member of benzimidazoles.
    Bilastine is a novel new-generation antihistamine that is highly selective for the H1 histamine receptor, has a rapid onset and prolonged duration of action.
    BILAST...
  • Amiloride Hydrochloride
    • Cat. No.:
    • B1667096
    • CAS No.:
    • 2016-88-8
    • Molecular Formula:
    • C6H13Cl2N7O3
    • Molecular Weight:
    • 302.12 g/mol
    Description
    Amiloride hydrochloride appears as crystalline solid or very light yellow powder. (NTP, 1992)
    Amiloride hydrochloride dihydrate is a hydrate that is the dihydrate of amiloride hydrochloride. It has a role as ...
  • Amiloride Hydrochloride
    • Cat. No.:
    • B1667097
    • CAS No.:
    • 17440-83-4
    • Molecular Formula:
    • C6H13Cl2N7O3
    • Molecular Weight:
    • 302.12 g/mol
    Description
    Amiloride hydrochloride appears as crystalline solid or very light yellow powder. (NTP, 1992)
    Amiloride hydrochloride dihydrate is a hydrate that is the dihydrate of amiloride hydrochloride. It has a role as ...
  • 4-Aminosalicylic Acid
    • Cat. No.:
    • B1667114
    • CAS No.:
    • 65-49-6
    • Molecular Formula:
    • C7H7NO3
    • Molecular Weight:
    • 153.14 g/mol
    Description
    4-aminosalicylic acid is an aminobenzoic acid that is salicylic acid substituted by an amino group at position 4. It has a role as an antitubercular agent. It is an aminobenzoic acid and a member of phenols. It ...
  • Lovastatin
    • Cat. No.:
    • B1675250
    • CAS No.:
    • 75330-75-5
    • Molecular Formula:
    • C24H36O5
    • Molecular Weight:
    • 404.5 g/mol
    Description
    Lovastatin is a HMG-CoA Reductase Inhibitor. The mechanism of action of lovastatin is as a Hydroxymethylglutaryl-CoA Reductase Inhibitor.
    Lovastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and rarely with clinically apparent acute liver injury.
    Lovastatin has been reported in Auxarthron umbrinum, Monascus ruber, and other organisms with data available.
    Lovastatin is a lactone metabolite isolated from the fungus Aspergillus terreus with cholesterol-lowering and potential antineoplastic activities. Lovastatin is hydrolyzed to the active beta-hydroxyacid form, which competitively inhibits 3-hydroxyl-3-methylgutarylcoenzyme A (HMG-CoA) reductase, an enzyme involved in cholesterol biosynthesis. In addition, this agent may induce tumor cell apoptosis and inhibit tumor cell invasiveness, possibly by inhibiting protein farnesylation and protein geranylgeranylation, and may arrest cells in the G1 phase of the cell cycle. The latter effect sensitizes tumor cells to the cytotoxic effects of ionizing radiation.
    LOVASTATIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1987 and has 6 approved and 27 investigational indications.
    Lovastatin is a cholesterol-lowering agent that belongs to the class of medications called statins. It was the second agent of this class discovered. It was discovered by Alfred Alberts and his team at Merck in 1978 after screening only 18 compounds over 2 weeks. The agent, also known as mevinolin, was isolated from the fungi Aspergillus terreus. Research on this compound was suddenly shut down in 1980 and the drug was not approved until 1987. Interesting, Akira Endo at Sankyo Co. (Japan) patented lovastatin isolated from Monascus ruber four months before Merck. Lovastatin was found to be 2 times more potent than its predecessor, mevastatin, the first discovered statin. Like mevastatin, lovastatin is structurally similar to hydroxymethylglutarate (HMG), a substituent of HMG-Coenzyme A (HMG-CoA), a substrate of the cholesterol biosynthesis pathway via the mevalonic acid pathway. Lovastatin is a competitive inhibitor of HMG-CoA reductase with a binding affinity 20,000 times greater than HMG-CoA. Lovastatin differs structurally from mevastatin by a single methyl group at the 6' position. Lovastatin is a prodrug that is activated by in vivo hydrolysis of the lactone ring. It, along with mevastatin, has served as one of the lead compounds for the development of the synthetic compounds used today.
    A fungal metabolite isolated from cultures of Aspergillus terreus. The compound is a potent anticholesteremic agent. It inhibits 3-hydroxy-3-methylglutaryl coenzyme A reductase (HYDROXYMETHYLGLUTARYL COA REDUCTASES), which is the rate-limiting enzyme in cholesterol biosynthesis. It also stimulates the production of low-density lipoprotein receptors in the liver.
    See also: Simvastatin (narrower);  Pravastatin (related);  Lovastatin Acid (has active moiety)."> Lovastatin can cause developmental toxicity according to state or federal government labeling requirements.
    Lovastatin is a fatty acid ester that is mevastatin carrying an additional methyl group on the carbo...
  • Loxapine
    • Cat. No.:
    • B1675254
    • CAS No.:
    • 1977-10-2
    • Molecular Formula:
    • C18H18ClN3O
    • Molecular Weight:
    • 327.8 g/mol
    Description
    Loxapine is a dibenzooxazepine. It has a role as an antipsychotic agent and a dopaminergic antagonist.
    Loxapine is a conventional antipsychotic used in the therapy of schizophrenia. Loxapine therapy is common...
  • Lidocaine
    • Cat. No.:
    • B1675312
    • CAS No.:
    • 137-58-6
    • Molecular Formula:
    • C14H22N2O
    • Molecular Weight:
    • 234.34 g/mol
    Description
    Lidocaine is the monocarboxylic acid amide resulting from the formal condensation of N,N-diethylglycine with 2,6-dimethylaniline. It has a role as a local anaesthetic, an anti-arrhythmia drug, an environmental c...
  • Valpromide
    • Cat. No.:
    • B1683473
    • CAS No.:
    • 2430-27-5
    • Molecular Formula:
    • C8H17NO
    • Molecular Weight:
    • 143.23 g/mol
    Description
    Valpromide is a fatty amide derived from valproic acid. It has a role as a metabolite, a teratogenic agent and a geroprotector. It is functionally related to a valproic acid.
    VALPROMIDE is a small molecule dr...
  • Dinoprost
    • Cat. No.:
    • B7819302
    • CAS No.:
    • 23518-25-4
    • Molecular Formula:
    • C20H34O5
    • Molecular Weight:
    • 354.5 g/mol
    Description
    Prostaglandin F2alpha is a prostaglandins Falpha that is prosta-5,13-dien-1-oic acid substituted by hydroxy groups at positions 9, 11 and 15. It is a naturally occurring prostaglandin used to induce labor. It ha...
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